molecular formula C15H14O3 B1616358 4-Benzyloxyphenyl acetate CAS No. 6311-66-6

4-Benzyloxyphenyl acetate

Cat. No.: B1616358
CAS No.: 6311-66-6
M. Wt: 242.27 g/mol
InChI Key: YNUDXDBNKZSVPT-UHFFFAOYSA-N
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Description

4-Benzyloxyphenyl acetate is a chemical compound with the molecular formula C₁₅H₁₄O₃ and a molecular weight of approximately 242.27 g/mol . It is also known by other names, including benzeneacetic acid, 4-(phenylmethoxy)- . The compound features a benzene ring substituted with an acetic acid group and a benzyloxy (phenylmethoxy) group.


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring (benzene ring) attached to an acetic acid moiety via an oxygen atom. The benzyloxy group (phenylmethoxy) is linked to the phenyl ring. The compound’s 2D and 3D structures can be visualized using computational tools .


Physical And Chemical Properties Analysis

  • Melting Point : this compound has a melting point of approximately 396.1 K .
  • Sublimation Enthalpy : The enthalpy of sublimation is approximately 107.3 kJ/mol .

Scientific Research Applications

Liquid Crystal Research

4-Benzyloxyphenyl acetate derivatives have been explored in the field of liquid crystals. Balkanli et al. (2021) synthesized and characterized a novel liquid crystal compound incorporating this compound, investigating its thermodynamic properties through inverse gas chromatography. This research highlights the potential of this compound in developing new liquid crystal materials with specific thermal and chemical characteristics (Balkanli et al., 2021).

Environmental Impact and Microbial Interaction

The environmental impact of compounds related to this compound was studied by Czarny et al. (2019). They assessed the toxic effects of certain herbicidal ionic liquids, including derivatives of this compound, on biogas-producing microbial communities. This research provides insights into the ecological implications of using such compounds in agricultural or industrial contexts (Czarny et al., 2019).

Chemical Synthesis and Characterization

In the field of chemical synthesis, Thomas et al. (2002) utilized this compound derivatives in the oxidative lactonization of stilbenes. Their study demonstrated the potential of this compound in the synthesis of complex organic molecules, which could have implications in pharmaceutical and material science research (Thomas et al., 2002).

Antibacterial Activity

Research by Ranganatha et al. (2014) focused on synthesizing 4-hydroxy benzophenones and their acetic acid derivatives, including this compound, to investigate their antibacterial properties. They found that certain derivatives exhibited significant bacterial growth inhibition, indicating potential applications in the development of new antibacterial agents (Ranganatha et al., 2014).

Properties

IUPAC Name

(4-phenylmethoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-12(16)18-15-9-7-14(8-10-15)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUDXDBNKZSVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979068
Record name 4-(Benzyloxy)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6311-66-6
Record name NSC43237
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Benzyloxy)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 35.0 g (175.0 mmol) of 4-(benzyloxy)phenol were added 100 ml of dried tetrahydrofuran and 17.7 g (175.2 mmol) of triethylamine, and the mixture was homogeneously dissolved. Next, 13.75 g (175.2 mmol) of acetyl chloride was added to the resultant mixture with cooling with ice. The reaction was conducted at a room temperature for 24 hours. The reaction mixture was poured into 500 ml of an iced water and a solid was formed by stirring. The resultant solid was collected by filtration, dried, and recrystallized from a mixed solvent of hexane/toluene to give 40.3 g (166.5 mmol) of benzyl-(4-acetoxyphenyl)ether.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
13.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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